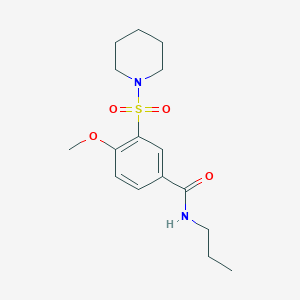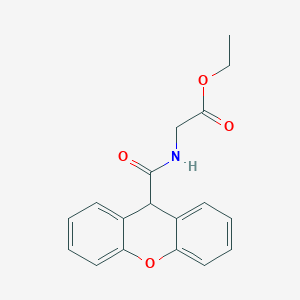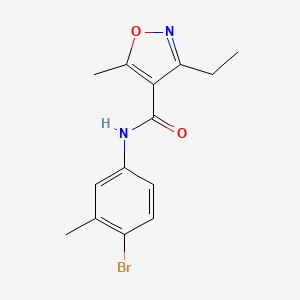![molecular formula C17H19ClN2O3S B4850428 N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide](/img/structure/B4850428.png)
N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide
Descripción general
Descripción
N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide, commonly known as BSCB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. BSCB has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
BSCB inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins. This leads to the modulation of various cellular processes that are regulated by CK2, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BSCB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. BSCB has also been shown to have neuroprotective effects and to enhance the efficacy of chemotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSCB has several advantages as a tool for scientific research. It is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. BSCB is also easy to synthesize and has a high purity, which makes it suitable for use in biochemical and cellular assays.
However, there are also limitations to the use of BSCB in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. BSCB also has limited solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of BSCB in scientific research. One potential application is in the development of new cancer therapies. BSCB has been shown to enhance the efficacy of chemotherapy in cancer treatment, and further research could lead to the development of new combination therapies.
Another potential application is in the study of neurodegenerative diseases. BSCB has been shown to have neuroprotective effects, and further research could lead to the development of new therapies for diseases such as Alzheimer's and Parkinson's.
Overall, BSCB is a valuable tool for scientific research, and its potential applications in cancer and other diseases make it an important area of study for future research.
Aplicaciones Científicas De Investigación
BSCB has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a wide range of biological effects. BSCB has been used to investigate the role of CK2 in cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-2-3-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)13-5-4-6-14(18)12-13/h4-10,12,19H,2-3,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFOFRXCFUJYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butylsulfamoyl)phenyl]-3-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-1',6-dimethyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4850360.png)

![ethyl 4-{[({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4850364.png)
![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4850367.png)

![N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850388.png)
![3-benzyl-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850407.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-2-furamide](/img/structure/B4850408.png)
![N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide](/img/structure/B4850415.png)

![N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B4850422.png)
![5,6-bis(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4850435.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4850440.png)